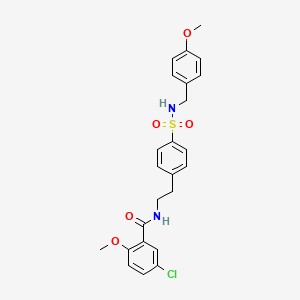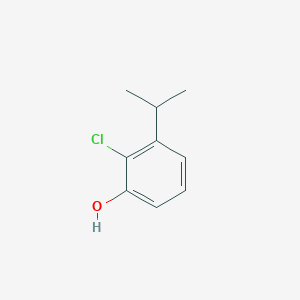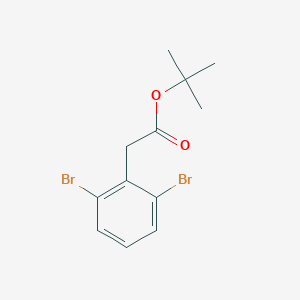
tert-Butyl 2-(2,6-dibromophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2,6-dibromophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the acetate moiety and a 2,6-dibromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2,6-dibromophenyl)acetate typically involves the esterification of 2-(2,6-dibromophenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(2,6-dibromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products
Substitution: Products include azido or thiol-substituted phenyl acetates.
Reduction: The major product is 2-(2,6-dibromophenyl)ethanol.
Oxidation: Products include 2,6-dibromoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl 2-(2,6-dibromophenyl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties, making it a subject of interest for drug discovery and development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart desirable properties such as increased thermal stability and flame retardancy.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2,6-dibromophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its brominated phenyl group may interact with enzyme active sites, altering their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl chloroacetate
- tert-Butyl 2-bromoacetate
Uniqueness
tert-Butyl 2-(2,6-dibromophenyl)acetate is unique due to the presence of two bromine atoms on the phenyl ring, which significantly influences its chemical reactivity and potential applications. Compared to other tert-butyl esters, this compound offers distinct advantages in terms of its ability to undergo selective substitution and its potential biological activities.
Eigenschaften
Molekularformel |
C12H14Br2O2 |
|---|---|
Molekulargewicht |
350.05 g/mol |
IUPAC-Name |
tert-butyl 2-(2,6-dibromophenyl)acetate |
InChI |
InChI=1S/C12H14Br2O2/c1-12(2,3)16-11(15)7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
XIRXVBMPHRFMON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=C(C=CC=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





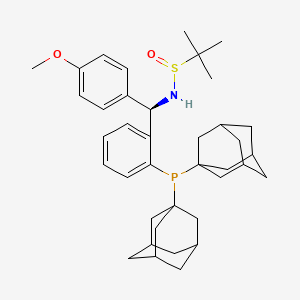
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13655766.png)
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)
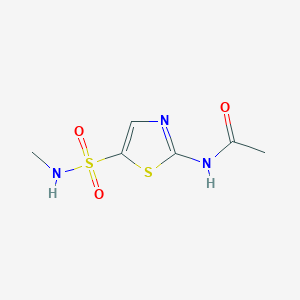
![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)

![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
